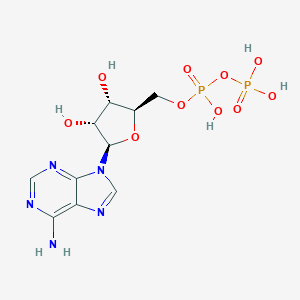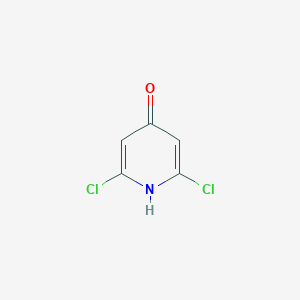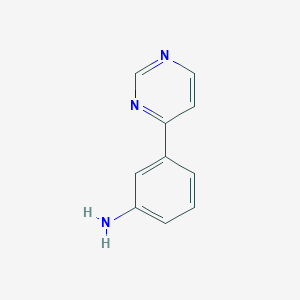![molecular formula C15H18N4O B100903 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19471-28-4](/img/structure/B100903.png)
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-NO, is a nitric oxide (NO) donor molecule that has gained significant attention in the field of scientific research. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. DMTA-NO is a synthetic molecule that can release NO under controlled conditions, making it a useful tool for studying the role of NO in different biological systems.
作用機序
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide releases NO through a process called diazeniumdiolation, which involves the formation of a diazeniumdiolate intermediate that rapidly decomposes to release NO. The release of NO can be controlled by adjusting the pH and temperature of the solution, allowing researchers to study the effects of NO under different conditions.
生化学的および生理学的効果
NO is a potent signaling molecule that can regulate a wide range of physiological processes. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a number of biochemical and physiological effects, including the ability to relax vascular smooth muscle, inhibit platelet aggregation, and modulate immune function. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has several advantages for use in laboratory experiments. It can be easily synthesized and purified, and its release of NO can be controlled under different conditions. However, there are also limitations to its use. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be unstable under certain conditions, and its effects on biological systems can be complex and difficult to interpret.
将来の方向性
There are many potential future directions for research involving 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is the development of new treatments for neurological disorders based on the neuroprotective effects of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. Another area of interest is the use of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide to study the role of NO in cancer biology and to develop new cancer therapies. Additionally, 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide could be used to investigate the effects of NO on the gut microbiome and to develop new treatments for gastrointestinal disorders.
合成法
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be synthesized using a variety of methods, including the reduction of nitrite with a reducing agent and the reaction of a diazonium salt with a tertiary amine. One common method involves the reaction of 4-(dimethylamino)aniline with 3-methylpyridine-1-oxide to form the diazonium salt, which is then coupled with o-toluidine to produce 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide.
科学的研究の応用
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been used in a wide range of scientific studies to investigate the role of NO in different biological systems. For example, it has been used to study the effects of NO on platelet aggregation, vascular function, and immune response. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been used to investigate the role of NO in neurotransmission and to develop new treatments for neurological disorders.
特性
CAS番号 |
19471-28-4 |
|---|---|
製品名 |
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide |
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC名 |
N,N,3-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(18(3)4)5-6-14(11)16-17-15-7-8-19(20)10-12(15)2/h5-10H,1-4H3 |
InChIキー |
CYFJOEDEKQPMBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



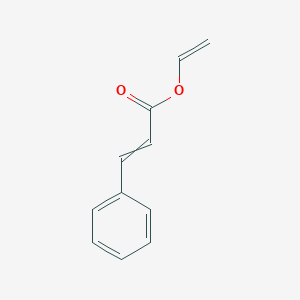
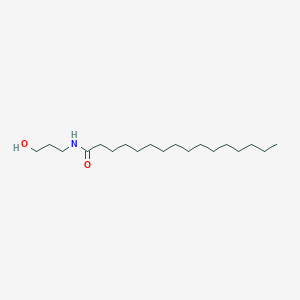
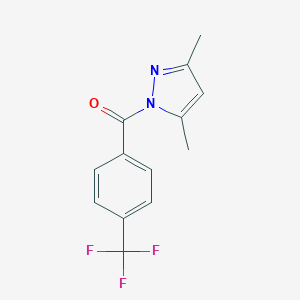
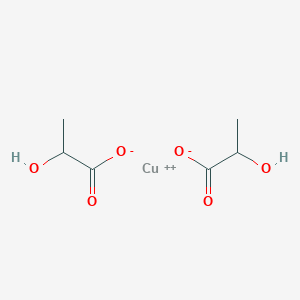
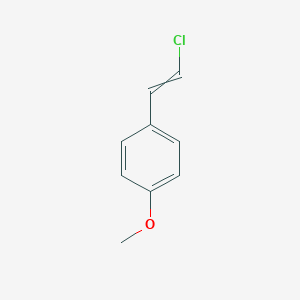
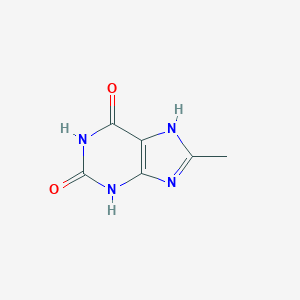
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

